Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)-

Description

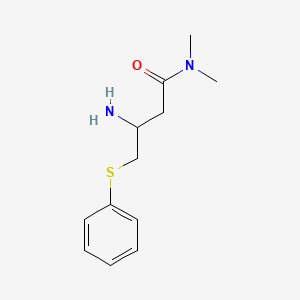

(3R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral butanamide derivative characterized by:

- Molecular formula: C₁₂H₁₈N₂OS

- Molecular weight: 238.35 g/mol

- Key structural features: A phenylthio (SPh) group at position 2. A dimethylamino (NMe₂) group and an amino (NH₂) group at position 2. (3R) stereochemistry.

The compound is synthesized via hydrolysis of a benzoylated precursor using HBr in ethanol, yielding an 87% isolated product . Its NMR and MS data confirm the structure, with distinct signals for the phenylthio group (δ 7.33–7.12 ppm in ¹H NMR) and the dimethylamino moiety (δ 2.97–2.86 ppm) .

Properties

IUPAC Name |

3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEPQSDKFOKENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(CSC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- can be achieved through various synthetic routes. One common method involves the reaction of N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic acid phenylmethyl ester with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes or receptors, modulating their activity. The phenylthio group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares Key Butanamide Derivatives :

Key Observations :

Substituent Effects: The phenylthio group in the target compound enhances aromatic interactions compared to methylthio () or thiophene (). This may influence solubility and receptor binding. Dimethylamino vs.

Stereochemistry :

- The (3R) configuration in the target compound contrasts with the (S) configuration in ’s sulfamoylphenyl derivatives, which may lead to divergent biological activities.

Synthesis Yields :

Spectral and Analytical Data Comparison

- ¹H NMR: The target compound’s phenylthio protons resonate at δ 7.33–7.12 ppm, distinct from thiophene protons (δ ~6.5–7.5 ppm in ) . The dimethylamino group (δ 2.97–2.86 ppm) is a hallmark of tertiary amines, absent in primary amide derivatives like 5a .

- Mass Spectrometry :

Functional and Application Differences

- Pharmacological Potential: The target compound’s structure resembles spirocyclic β-lactams (), which are peptide mimetics, suggesting possible neuromodulatory applications. ’s quinazolinyl derivative (C₂₄H₂₇ClFN₅O₄) demonstrates how butanamide scaffolds are modified for kinase inhibition, highlighting structural versatility .

- Hazard Profile :

- The methylthio derivative () has acute oral toxicity (H302), while the target compound’s safety data remain unreported .

Biological Activity

Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)- (CAS: 870812-31-0), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its effects on inflammatory pathways and other pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide

- Molecular Formula : C12H18N2OS

- Molecular Weight : 238.35 g/mol

- Purity : Typically reported at 95% or higher .

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research indicates that derivatives of butanamide compounds exhibit significant inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism. Specifically, a related compound demonstrated a reduction in blood glucose levels during oral glucose tolerance tests, suggesting potential applications in diabetes management .

Anti-inflammatory Effects

A series of studies have focused on the anti-inflammatory properties of compounds related to butanamide. Notably, compounds containing similar moieties showed potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro assays indicated that these compounds could significantly reduce mRNA expression levels of these cytokines without exhibiting hepatotoxicity .

Table 1: Summary of Biological Activities

Case Studies

- DPP-IV Inhibitors : A study synthesized a novel series of butanamide derivatives which were evaluated for their DPP-IV inhibitory activity. The most potent compound showed significant efficacy in reducing postprandial blood glucose levels in animal models.

- Inflammation Models : In vivo studies using lipopolysaccharide (LPS) to induce inflammation demonstrated that compounds derived from butanamide significantly alleviated inflammatory responses by inhibiting the expression of key cytokines. These findings were corroborated by histological examinations showing reduced macrophage infiltration in liver tissues .

Mechanistic Insights

The anti-inflammatory mechanism appears to involve the inhibition of the STAT3 and NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines. Compounds tested showed a significant downregulation of phosphorylated STAT3 and IκBα levels in treated cells .

Q & A

Basic: What are the established synthetic routes for (3R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide?

Methodological Answer:

The compound can be synthesized via iron-catalyzed radical cross-coupling reactions. A validated protocol involves reacting phenyl vinyl sulfide (donor olefin) with N,N-dimethyl acrylamide (acceptor olefin) using Fe(dibm)₃ (5 mol%) as the catalyst. Key steps include:

- Dissolving reactants in ethanol with Na₂HPO₄ as a buffer.

- Maintaining reaction at 30°C for 1–12 hours.

- Purifying via flash column chromatography (SiO₂, hexanes:EtOAc gradients) to isolate the thioether product .

Variations in catalyst loading (5–10 mol%) or omission of co-reactants (e.g., styrene) can yield 36–67% efficiency, highlighting the need for condition optimization .

Basic: How is the enantiomeric purity of (3R)-configured butanamide derivatives verified?

Methodological Answer:

Enantiomeric purity is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10). For absolute configuration determination, X-ray crystallography is employed. Co-crystallization with EED protein (PDB ID: 5NGM) has resolved stereochemistry in related amides, providing a precedent for structural validation .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on GHS classification for analogous thioamide derivatives:

- Hazard Codes: H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Protocols: Use nitrile gloves, fume hoods, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers under inert gas .

Advanced: How can conflicting yield data from similar synthetic procedures be reconciled?

Methodological Answer:

Discrepancies in yields (e.g., 36% vs. 67%) arise from variables such as:

- Catalyst Loading: Higher Fe(dibm)₃ concentrations (10 mol%) improve radical initiation but may promote side reactions.

- Reaction Time: Extended durations (>12 hours) increase decomposition risks.

- Solvent Polarity: Ethanol enhances solubility but may slow radical propagation compared to DMF.

Statistical Design of Experiments (DoE) is recommended to identify optimal parameter interactions .

Advanced: What strategies optimize the radical coupling efficiency in its synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize radical intermediates.

- Additives: Use PhSiH₃ (6.0 equiv) as a hydrogen-atom transfer (HAT) agent to accelerate propagation.

- Temperature Gradients: Gradual heating (30°C → 50°C) balances initiation and termination kinetics.

Monitor reaction progress via TLC (Rf ≈ 0.4 in 1:2 hexanes:EtOAc) and quantify intermediates using LC-MS .

Advanced: How is stereoselective synthesis achieved without racemization?

Methodological Answer:

To preserve the (3R)-configuration:

- Chiral Auxiliaries: Temporarily introduce (S)-proline derivatives to direct stereochemistry during amide bond formation.

- Low-Temperature Quenching: Rapid cooling (-20°C) post-reaction minimizes epimerization.

- Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica) selectively cleaves undesired enantiomers.

Validate outcomes via ¹H-NMR coupling constants (J = 6–8 Hz for trans-configuration) and optical rotation ([α]D²⁵ = +15° to +25°) .

Advanced: How are data contradictions in spectroscopic characterization resolved?

Methodological Answer:

Contradictory NMR/IR data (e.g., carbonyl peak shifts) are addressed by:

- Deuterated Solvent Calibration: Ensure DMSO-d₆ or CDCl₃ purity to avoid solvent-induced shifts.

- 2D NMR (HSQC, HMBC): Confirm spin-spin coupling and long-range correlations for unambiguous assignment.

- Computational Validation: Compare experimental IR stretches (e.g., 1680 cm⁻¹ for amide C=O) with DFT-calculated spectra (B3LYP/6-31G* level) .

Advanced: What in silico methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Simulate transition states (TS) for radical coupling using Gaussian 16 at the M06-2X/def2-TZVP level.

- Molecular Dynamics (MD): Model solvation effects in explicit ethanol to predict regioselectivity.

- Docking Studies: Use AutoDock Vina to assess binding affinity with biological targets (e.g., EZH2 methyltransferase) for activity hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.